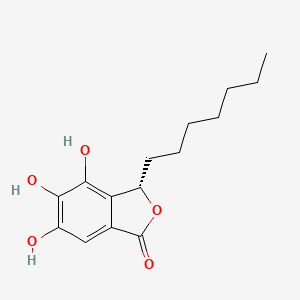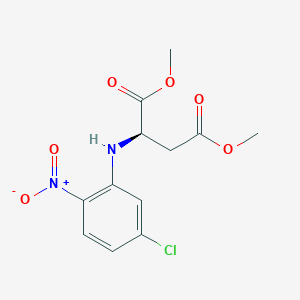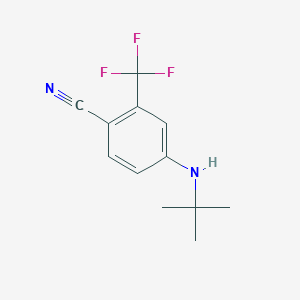![molecular formula C20H33NO2 B12534988 (5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol CAS No. 849436-36-8](/img/structure/B12534988.png)
(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol is an organic compound with a complex structure that includes a benzyloxy group, an amino group, and a tridec-11-en-5-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of a benzyloxyamine derivative, which is reacted with a tridec-11-en-5-ol precursor under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The benzyloxy and amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions, protein binding, and cellular processes.
Industry: It can be used in the production of specialty chemicals, materials science, and other industrial applications.
Mécanisme D'action
The mechanism of action of (5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol involves its interaction with specific molecular targets. The benzyloxy and amino groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S,7S)-7-[(Methoxy)amino]tridec-11-en-5-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(5S,7S)-7-[(Ethoxy)amino]tridec-11-en-5-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol provides unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may offer advantages in certain applications.
Propriétés
Numéro CAS |
849436-36-8 |
|---|---|
Formule moléculaire |
C20H33NO2 |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
(5S,7S)-7-(phenylmethoxyamino)tridec-11-en-5-ol |
InChI |
InChI=1S/C20H33NO2/c1-3-5-7-11-14-19(16-20(22)15-6-4-2)21-23-17-18-12-9-8-10-13-18/h3,5,8-10,12-13,19-22H,4,6-7,11,14-17H2,1-2H3/t19-,20-/m0/s1 |
Clé InChI |
LCDVJEJGQQSOQX-PMACEKPBSA-N |
SMILES isomérique |
CCCC[C@@H](C[C@H](CCCC=CC)NOCC1=CC=CC=C1)O |
SMILES canonique |
CCCCC(CC(CCCC=CC)NOCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)


![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)
![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)

